(3β,20R)-孕-5-烯-3,17,20-三醇-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(3β,20R)-Pregn-5-ene-3,17,20-triol” is a steroid metabolite of Pregnenolone . It is used in biochemical research . The molecular weight of this compound is 334.49 and its formula is C21H34O3 .

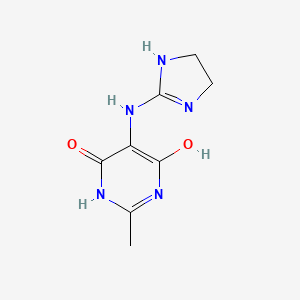

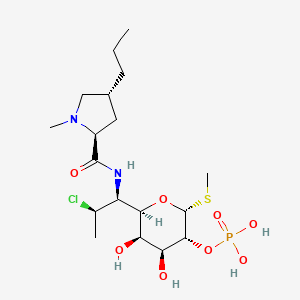

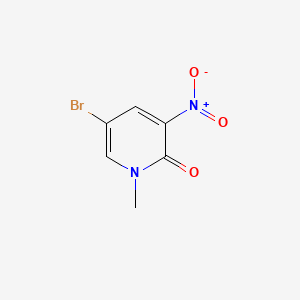

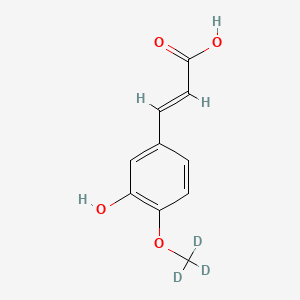

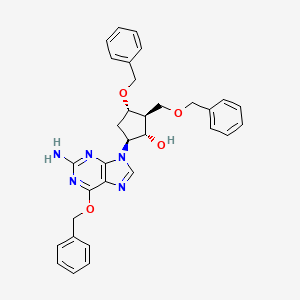

Molecular Structure Analysis

The molecular structure of “(3β,20R)-Pregn-5-ene-3,17,20-triol” is represented by the formula C21H34O3 . The InChI representation of the molecule isInChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,13,15-18,22-24H,5-12H2,1-3H3/t13-,15+,16-,17+,18+,19+,20+,21+/m1/s1 . Physical And Chemical Properties Analysis

“(3β,20R)-Pregn-5-ene-3,17,20-triol” is a white to off-white solid . Its molecular weight is 334.49 and its formula is C21H34O3 .科学研究应用

合成和结构分析

类固醇化合物的合成和结构分析,如(3β,20R)-孕-5-烯-3,17,20-三醇-d4及其衍生物,在制药研究中至关重要。例如,研究16β-溴-17α-羟基孕-4-烯-3,11,20-三酮甲醇溶剂化合物,这是激素药物中的重要中间体,突显了了解类固醇结构及其通过分子间氢键稳定的重要性(Zhang Hai-tao等,2006)。

酶反应和代谢

类固醇化合物对研究酶反应和代谢至关重要。例如,牛黄体和肾上腺皮质的Δ5-3β-羟基类固醇脱氢酶,涉及将Δ5-3β-羟基类固醇转化为相应的Δ4-3-酮类固醇,对了解类固醇代谢具有重要意义(J. Kowal et al., 1964)。

光谱表征

对类固醇化合物的光谱表征,如3β-乙酰氧基-17β-(1-乙酰-5-(3-吡啶基)-3-吡唑啉基)和醇-5-烯,可提供有关其电子性质、化学反应性和溶剂致色性行为的见解,这对制药应用至关重要(Murat Genç等,2019)。

类固醇代谢研究的潜力

对来自毛地黄的Δ5-3β-羟基类固醇脱氢酶的研究揭示了其在类固醇代谢中的多功能性,暗示了其潜在的治疗应用(A. Finsterbusch et al., 1999)。

NMR化学位移研究

对孕-5-烯-3β,20(R)-二醇及其衍生物的NMR化学位移研究对于结构确定和了解各种取代基对化学位移的影响至关重要,这在药物设计中至关重要(J. D. Warthen等,1990)。

氧化和荧光分析

了解类固醇化合物的氧化过程,如从孕酮形成的孕-4-烯-3,6,20-三酮,对于开发激素检测的分析方法具有重要意义(R. Langenbach et al., 1968)。

在癌症研究中的抗转移作用

类固醇衍生物,如孕-17(20)-烯-3-胺,在人类乳腺癌细胞中显示出显著的抗转移作用,表明它们在癌症治疗中作为治疗剂的潜力(Nan Qin et al., 2016)。

作用机制

Target of Action

Similar compounds have been found to interact with proteins such asGlycogen Synthase Kinase 3 Beta (GSK-3β) . GSK-3β is a conserved threonine/serine kinase protein that plays a crucial role in cellular anabolic and catabolic pathways .

Mode of Action

For instance, it could potentially inhibit GSK-3β, thereby affecting the kinase’s role in various cellular processes .

Biochemical Pathways

Given its potential interaction with gsk-3β, it may influence pathways regulated by this kinase, including those involved in neurodegenerative diseases, diabetes, and other conditions .

Result of Action

Similar compounds have been reported to exhibit various pharmacological activities such as hepatoprotective, antidiabetic, antiulcer, antihyperlipidemic, immunomodulatory, antioxidant, cns depressant, and antimicrobial action .

属性

| { "Design of the Synthesis Pathway": "The synthesis of (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 can be achieved through a multistep process involving several reactions.", "Starting Materials": [ "Estrone-d4", "2-methyl-2-propanol", "Sodium hydride", "Triethylorthoacetate", "Boron trifluoride etherate", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Sodium hydroxide", "Methanol", "Chloroform" ], "Reaction": [ "The synthesis begins with the conversion of estrone-d4 to 3β-acetoxy-5-ene-7,17-dione-d4 using acetic anhydride and pyridine as the catalyst.", "The resulting 3β-acetoxy-5-ene-7,17-dione-d4 is then treated with sodium borohydride to produce 3β-acetoxy-5-ene-3,17-diol-d4.", "The 3β-acetoxy-5-ene-3,17-diol-d4 is then reacted with boron trifluoride etherate to form the corresponding dienol ether.", "The dienol ether is then treated with triethylorthoacetate and sodium hydride to produce the desired compound (3β,20R)-Pregn-5-ene-3,17,20-triol-d4.", "The final compound is then purified by recrystallization from a suitable solvent such as chloroform/methanol." ] } | |

CAS 编号 |

105078-93-1 |

产品名称 |

(3β,20R)-Pregn-5-ene-3,17,20-triol-d4 |

分子式 |

C21H34O3 |

分子量 |

338.524 |

IUPAC 名称 |

(3S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(1R)-1,2,2,2-tetradeuterio-1-hydroxyethyl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,13,15-18,22-24H,5-12H2,1-3H3/t13-,15+,16-,17+,18+,19+,20+,21+/m1/s1/i1D3,13D |

InChI 键 |

XGUQCUDPXSTKLI-YIHGDAKXSA-N |

SMILES |

CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O |

同义词 |

Pregn-5-ene-3β,17,20β-triol-d4; 3β,17α,20β-Trihydroxypregn-5-ene-d4; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。